

Independent replication of published findings on Seratrodast's efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Seratrodast
Cat. No.:	B1681632

[Get Quote](#)

Independent Replication of Seratrodast's Efficacy: A Comparative Guide

This guide provides a detailed comparison of published findings on the efficacy of **Seratrodast**, a thromboxane A2 (TXA2) receptor antagonist, primarily used in the management of asthma.^[1] ^[2] The core of this analysis focuses on two independent clinical trials that have evaluated the therapeutic outcomes of **Seratrodast** in comparison to Montelukast, a leukotriene receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking an objective review of the available data.

Mechanism of Action

Seratrodast functions by selectively inhibiting the thromboxane A2 receptor.^[2] In asthmatic patients, elevated levels of TXA2 contribute to bronchoconstriction, airway inflammation, and hyperresponsiveness.^[1] By blocking the TXA2 receptor, **Seratrodast** mitigates these effects, leading to reduced bronchoconstriction and a decrease in the inflammatory response in the airways.^[1]

Comparative Efficacy: Independent Clinical Trials

Two key independent, randomized, double-blind clinical trials have compared the efficacy of **Seratrodast** to Montelukast in patients with mild to moderate asthma. The findings of these studies are summarized below.

Study 1: Dewan et al., 2016

This multi-center study assessed the efficacy and safety of **Seratrodast** (80 mg once daily) versus Montelukast (10 mg once daily) in 205 adult patients with mild to moderate asthma over a 28-day period.[3][4]

Study 2: Ilyaz et al., 2015

This study compared the therapeutic outcomes of **Seratrodast** (80 mg once daily) and Montelukast (10 mg once daily) in 213 asthma patients over a period of 8 weeks.[5]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from both studies, providing a side-by-side comparison of **Seratrodast** and Montelukast.

Table 1: Pulmonary Function Tests

Parameter	Dewan et al., 2016 (Seratrodast)	Dewan et al., 2016 (Montelukast)	Ilyaz et al., 2015 (Seratrodast)	Ilyaz et al., 2015 (Montelukast)
Change in PEF (L/s)	0.416 (p=0.01)	0.199	Data not reported in L/s	Data not reported in L/s
Change in FVC (L)	-0.004 (p=0.91)	-	Data not reported	Data not reported
Change in FEV1 (L)	0.029 (p=0.46)	-	Statistically significant improvement	Statistically significant improvement
FEV1/FVC Ratio	Not Reported	Not Reported	Not Reported	Not Reported

Note: In the Dewan et al. study, a significantly greater improvement in Peak Expiratory Flow (PEF) was observed in the **Seratrodast** group compared to the Montelukast group.[3][4] Both treatments in both studies showed significant improvements in FEV1 from baseline.[3][5]

Table 2: Sputum Inflammatory Markers

Parameter	Dewan et al., 2016 (Seratrodast)	Dewan et al., 2016 (Montelukast)	Ilyaz et al., 2015
Change in Sputum ECP (µg/L)	Statistically significant reduction (p<0.001)	Less significant reduction	Not Reported
Change in Sputum Albumin (mg/dL)	Statistically significant reduction (p<0.001)	Less significant reduction	Not Reported

Note: The Dewan et al. study reported a significantly greater reduction in sputum Eosinophil Cationic Protein (ECP) and albumin levels in the **Seratrodast** group, indicating a greater reduction in airway inflammation.[3][4]

Table 3: Clinical Symptoms

Parameter	Dewan et al., 2016 (Seratrodast)	Dewan et al., 2016 (Montelukast)	Ilyaz et al., 2015 (Seratrodast)	Ilyaz et al., 2015 (Montelukast)
Improvement in Expectoration Score	Statistically significant (p=0.01)	Less significant improvement	Not Reported	Not Reported
Overall Clinical Efficacy Rate	Not Reported as a single rate	Not Reported as a single rate	73.8%	75.5%

Note: Dewan et al. found a statistically significant improvement in the expectoration score for the **Seratrodast** group.[3] Ilyaz et al. reported similar overall clinical efficacy rates between the two treatment groups.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials are provided below.

Pulmonary Function Tests (PFTs)

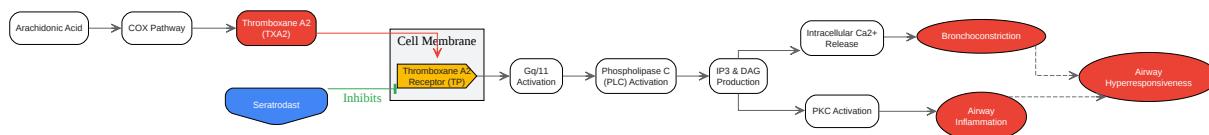
Objective: To assess airflow limitation and lung volumes.

Methodology (Based on standard spirometry procedures):[\[6\]](#)[\[7\]](#)

- Patient Preparation: Patients are instructed to avoid using short-acting bronchodilators for at least 6 hours before the test.
- Equipment: A calibrated spirometer is used.
- Procedure:
 - The patient is seated comfortably and instructed to form a tight seal around the mouthpiece of the spirometer.[\[8\]](#)
 - The patient takes a deep breath in, to their maximum lung capacity (Total Lung Capacity).
 - The patient then exhales as forcefully and rapidly as possible for at least 6 seconds.[\[9\]](#)
 - The procedure is repeated at least three times to ensure reproducibility.
- Parameters Measured:
 - Peak Expiratory Flow (PEF): The maximum speed of expiration.[\[1\]](#)
 - Forced Vital Capacity (FVC): The total volume of air exhaled forcefully after a full inspiration.[\[1\]](#)
 - Forced Expiratory Volume in 1 second (FEV1): The volume of air exhaled in the first second of the forced expiration.[\[1\]](#)

Sputum Analysis: Eosinophil Cationic Protein (ECP) and Albumin

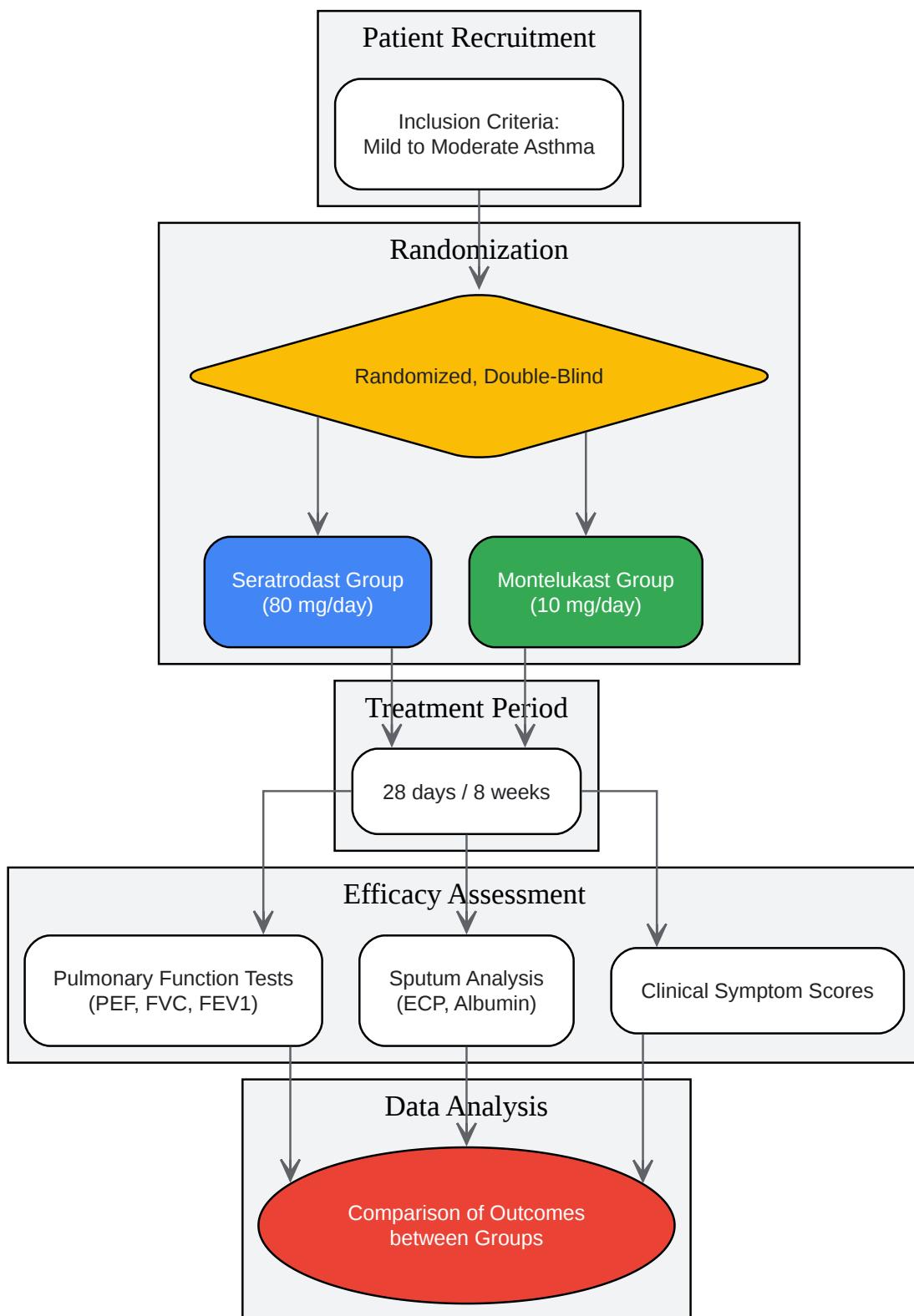
Objective: To quantify markers of eosinophilic inflammation and microvascular leakage in the airways.


Methodology (Based on induced sputum protocols):[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sputum Induction:

- Patients inhale nebulized hypertonic saline (e.g., 3-5%) for a set period (e.g., 20 minutes) to induce sputum production.[13][14]
- Patients are encouraged to cough and expectorate sputum into a sterile container.
- Sputum Processing:
 - The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus.[11]
 - The sample is then centrifuged to separate the cellular components (pellet) from the supernatant.
- ECP Measurement:
 - ECP levels in the sputum supernatant are measured using an immunoassay, such as the ImmunoCAP™ ECP test.[15]
- Albumin Measurement:
 - Albumin concentration in the sputum supernatant is determined using a standard biochemical assay, such as a colorimetric or immunoturbidimetric method.

Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Seratrodast**'s mechanism of action.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Clinical trial experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pulmonary Function Tests: What Are PEF, FVC, FEV, And FEV1/FVC? - Clinics On Clouds [clinicsoncloud.com]
- 2. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Montelukast. [imsear.searo.who.int]
- 3. zuventus.com [zuventus.com]
- 4. journaljammr.com [journaljammr.com]
- 5. iajpr.com [iajpr.com]
- 6. Pulmonary Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pulmonary Function Testing (PFT) Made Simple | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaproocols.medicine.uiowa.edu]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. Pulmonary Function Tests - Morgan Scientific Pulmonary Function Testing Systems [morgansci.com]
- 10. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced sputum analysis: step by step | European Respiratory Society [publications.ersnet.org]
- 12. Frontiers | Sputum induction and its diagnostic applications in inflammatory airway disorders: a review [frontiersin.org]
- 13. Ex Vivo Sputum Analysis Reveals Impairment of Protease-dependent Mucus Degradation by Plasma Proteins in Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]

- 15. Eosinophil cationic protein (ECP) correlates with eosinophil cell counts in the induced sputum of elite swimmers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent replication of published findings on Seratrodast's efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681632#independent-replication-of-published-findings-on-seratrodast-s-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com